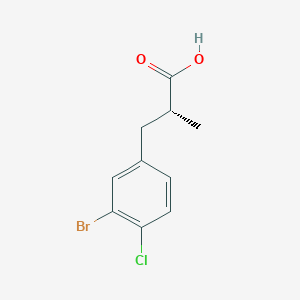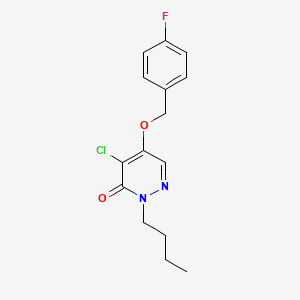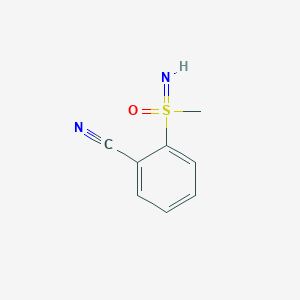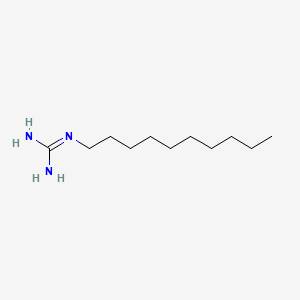
Cyclopenta-1,3-diene;tungsten(2+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(cyclopentadienyl)tungsten dichloride: C10H10Cl2W . It is a green to grey powder that is sensitive to air and moisture . This compound is part of the metallocene family, which are characterized by the presence of cyclopentadienyl ligands bound to a central metal atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)tungsten dichloride can be synthesized through the reaction of tungsten hexachloride with cyclopentadienyl sodium in an inert atmosphere. The reaction typically proceeds as follows :
WCl6+2NaC5H5→W(C5H5)2Cl2+2NaCl
The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production methods for bis(cyclopentadienyl)tungsten dichloride are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to handle the sensitive nature of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Bis(cyclopentadienyl)tungsten dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation-Reduction Reactions: The tungsten center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Complex Formation: It can form complexes with other ligands, enhancing its stability and reactivity.
Common Reagents and Conditions: Common reagents used in these reactions include alkyl halides, aryl halides, and reducing agents such as sodium borohydride. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can produce alkyl-substituted tungstenocenes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, bis(cyclopentadienyl)tungsten dichloride is used as a catalyst in various organic reactions, including polymerization and hydrogenation . Its unique structure allows it to facilitate these reactions efficiently.
Biology and Medicine: Recent studies have explored the potential anticancer properties of tungstenocenes, including bis(cyclopentadienyl)tungsten dichloride. It has shown promising results in inducing apoptosis in cancer cells and inhibiting tumor growth .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its catalytic properties are leveraged in processes such as the synthesis of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of bis(cyclopentadienyl)tungsten dichloride involves its interaction with molecular targets through its cyclopentadienyl ligands. These ligands stabilize the tungsten center and facilitate its interaction with other molecules. The compound can undergo redox reactions, altering its oxidation state and reactivity. In biological systems, it can induce apoptosis by generating reactive oxygen species (ROS) and interacting with DNA .
Comparación Con Compuestos Similares
Bis(cyclopentadienyl)titanium dichloride (Cp2TiCl2): Similar to bis(cyclopentadienyl)tungsten dichloride but with titanium as the central metal.
Bis(cyclopentadienyl)zirconium dichloride (Cp2ZrCl2): Another metallocene with zirconium as the central metal.
Uniqueness: Bis(cyclopentadienyl)tungsten dichloride is unique due to the presence of tungsten, which imparts distinct catalytic properties and reactivity compared to its titanium and zirconium counterparts. Its ability to undergo redox reactions and form stable complexes makes it valuable in various applications .
Propiedades
Fórmula molecular |
C10H10Cl2W-2 |
|---|---|
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;tungsten(2+);dichloride |
InChI |
InChI=1S/2C5H5.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+2/p-2 |
Clave InChI |
DSECQQNIMXMFHP-UHFFFAOYSA-L |
SMILES canónico |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[W+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13107826.png)
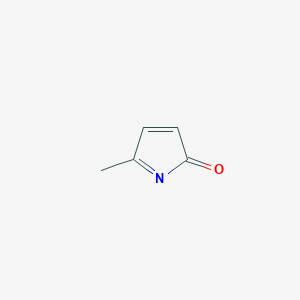
![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)
![6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13107845.png)
![Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate](/img/structure/B13107856.png)


